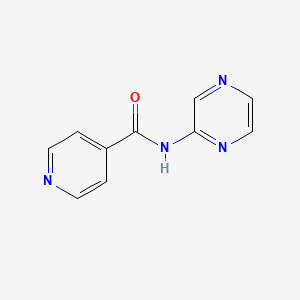
2,3-dimethylnaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethylnaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene carboxylic acids. It is a white to off-white crystalline powder with the molecular formula C13H12O2 and a molecular weight of 200.24 g/mol .
Méthodes De Préparation
2,3-dimethylnaphthalene-1-carboxylic acid can be synthesized using several methods. One common method involves the oxidation of 1,2-dimethylnaphthalene with potassium permanganate or potassium dichromate in dilute sulfuric acid. This reaction typically requires controlled conditions to ensure the selective formation of the carboxylic acid group.
Analyse Des Réactions Chimiques
2,3-dimethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-dimethylnaphthalene-1-carboxylic acid has shown potential in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-dimethylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2,3-dimethylnaphthalene-1-carboxylic acid can be compared with other naphthalene carboxylic acids, such as:
- 1-naphthoic acid
- 2-naphthoic acid
- 3,4-dimethylnaphthalene-1-carboxylic acid
These compounds share similar structural features but differ in the position and number of substituents on the naphthalene ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
29725-97-1 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
